molecular formula C17H21F3N4 B6769492 N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine

Cat. No.: B6769492
M. Wt: 338.37 g/mol
InChI Key: FIIOCXMUQHVWQA-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine is a complex organic compound that features a pyrazole ring, a quinoline ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine typically involves multi-step organic reactions

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of Quinoline Ring: The quinoline ring can be formed via a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone in the presence of a strong acid.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the quinoline ring may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrazole, quinoline, and trifluoromethyl groups in N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4/c1-10(6-13-7-11(2)23-24-13)22-16-5-3-4-15-14(16)8-12(9-21-15)17(18,19)20/h7-10,16,22H,3-6H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIOCXMUQHVWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(C)NC2CCCC3=C2C=C(C=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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